1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone
Overview
Description
1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone is a complex organic compound that features a biphenyl core with a bromophenyl sulfonyl group attached to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone typically involves multiple steps, starting with the formation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl core can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromophenyl sulfonyl group can be a site for nucleophilic attack, leading to the formation of new derivatives.
Reduction and Oxidation: The compound can be reduced or oxidized under appropriate conditions to yield different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the biphenyl core would yield nitro derivatives, while nucleophilic substitution could produce various sulfonyl-substituted compounds.
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive mechanisms . The sulfonyl group can form strong interactions with active sites, while the biphenyl core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)benzene
- 1-Bromo-4-phenylbenzene
- 4-Biphenyl bromide
- 4′-Bromobiphenyl
- p-Phenylphenyl bromide
Uniqueness
1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone is unique due to the presence of both a biphenyl core and a bromophenyl sulfonyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-1-(4-phenylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO3S/c22-19-10-12-20(13-11-19)26(24,25)15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRZTAVIJBQQNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179770 | |
Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868256-22-8 | |
Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868256-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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